5-Ethyl-2-methoxypyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-ethyl-2-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)9-6-7/h4-6H,3H2,1-2H3 |
InChI Key |
WOSJQXCRYIYFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 2 Methoxypyridine
De Novo Pyridine (B92270) Ring Formation Strategies Relevant to Alkyl-Methoxypyridines
Constructing the pyridine ring with the desired substituents already in place or in a latent form is a powerful approach to synthesizing complex pyridines. These de novo strategies often provide high levels of control over the final substitution pattern.
Catalytic Cyclocondensation Approaches
Catalytic cyclocondensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. The Hantzsch pyridine synthesis, a classic example of a multi-component reaction, involves the condensation of a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org While traditionally a multi-step process, modern variations often employ "one-pot" procedures to improve efficiency. bohrium.comacsgcipr.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.org
Another significant cyclocondensation method is the Bohlmann-Rahtz pyridine synthesis, which is also widely used for creating a variety of functionalized pyridines. acsgcipr.org These condensation reactions are generally efficient and produce simple byproducts like water or alcohol. acsgcipr.org
Multi-Component Reaction Sequences for Pyridine Nucleus Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. bohrium.com This approach is favored for its atom economy, simplicity, and the ability to generate diverse molecular structures. bohrium.comacs.org The Hantzsch synthesis is a prime example of an MCR used for pyridine synthesis. wikipedia.orgtaylorfrancis.com
Researchers have developed numerous MCRs for pyridine synthesis, which can be broadly categorized into three-component and four-component reactions. bohrium.com These can be further classified as metal-free or metal-catalyzed processes. bohrium.com Metal-catalyzed MCRs often utilize catalysts such as copper, zinc, or magnesium/aluminum hydrotalcite to achieve good yields and, in some cases, allow for catalyst recycling. bohrium.com
Regioselective Introduction of Methoxy (B1213986) and Ethyl Substituents on Pyridine Rings
The direct and selective placement of functional groups onto a pre-formed pyridine ring is a common and versatile strategy. The inherent electronic properties of the pyridine ring, being electron-deficient, often direct incoming groups to specific positions. snnu.edu.cn
Directed Ortho-Metalation Strategies for Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, including pyridine. numberanalytics.com This method involves the deprotonation of a position ortho (adjacent) to a directing group on the ring by a strong base, typically an organolithium reagent. The resulting metalated species can then react with an electrophile to introduce a new substituent. numberanalytics.com
For pyridines, a pre-installed directing group, such as a methoxy group, can guide the metalation to a specific adjacent position. snnu.edu.cn For instance, 2-methoxypyridine (B126380) can be selectively metalated at the 3-position. researchgate.net The use of milder bases, like (TMP)2Mg·2LiCl, has expanded the scope of this methodology to include substrates with sensitive functional groups. snnu.edu.cnnih.gov
Cross-Coupling Reactions for Alkyl and Alkoxy Group Installation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which typically uses palladium catalysts, is a widely employed method for introducing alkyl and aryl groups onto heterocyclic rings. nih.govmdpi.com This reaction is valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com
The installation of alkyl groups onto pyridine rings can be challenging due to the potential for the Lewis basic pyridine nitrogen to interfere with the metal catalyst. nih.gov However, specific protocols have been developed to overcome this, enabling the coupling of alkylboron reagents with halopyridines. nih.gov Similarly, the introduction of alkoxy groups can be achieved through nucleophilic aromatic substitution reactions, often facilitated by a catalyst. For example, the reaction of a halopyridine with sodium methoxide (B1231860) can yield a methoxypyridine. nih.gov
Functionalization of Pre-existing Pyridine Derivatives to Yield 5-Ethyl-2-methoxypyridine
A straightforward approach to synthesizing this compound involves starting with a pyridine derivative that already possesses one of the desired substituents and then introducing the second. For instance, one could start with a 2-methoxypyridine and introduce an ethyl group at the 5-position, or conversely, start with a 5-ethylpyridine and add a methoxy group at the 2-position.
The introduction of an ethyl group can be accomplished through various methods, including Friedel-Crafts alkylation, though this can sometimes lead to a mixture of products. A more controlled method involves the reduction of a vinyl group. For example, 5-ethenyl-2-methoxypyridine can be reduced to this compound through catalytic hydrogenation.
The introduction of a methoxy group at the 2-position can often be achieved via nucleophilic aromatic substitution on a 2-halopyridine. The reaction of 2-chloro-5-ethylpyridine (B134761) with sodium methoxide would be a direct route to the target molecule.
Below is a table summarizing some of the key reactions discussed:
| Reaction Type | Starting Material Example | Reagent(s) | Product Type |
| Catalytic Cyclocondensation | β-keto ester, aldehyde, ammonia | Acid or base catalyst, oxidant | Substituted Pyridine |
| Multi-Component Reaction | Aldehyde, β-keto ester, nitrogen source | Various catalysts | Dihydropyridine, then Pyridine |
| Directed Ortho-Metalation | 2-Methoxypyridine | Strong base (e.g., LDA), electrophile | 3-Substituted-2-methoxypyridine |
| Suzuki-Miyaura Coupling | 5-Bromo-2-methoxypyridine (B44785) | Ethylboronic acid, Pd catalyst, base | This compound |
| Catalytic Hydrogenation | 5-Ethenyl-2-methoxypyridine | H₂, Pd/C | This compound |
| Nucleophilic Substitution | 2-Chloro-5-ethylpyridine | Sodium methoxide | This compound |
Selective Alkylation and Alkoxylation Methods
Achieving the specific substitution pattern of this compound requires highly selective chemical reactions. The introduction of an ethyl group at the C5 position and a methoxy group at the C2 position of a pyridine ring is a significant synthetic challenge due to the potential for multiple reactive sites on the ring.
Alkylation: The direct alkylation of pyridine derivatives can be complex. For instance, the alkylation of 2-methoxypyridine must be directed to the C5 position. Regiodivergent methods, which can selectively target different positions on the pyridine ring, are powerful tools in this context. acs.org The choice of alkyllithium reagent and solvent can direct the alkylation to either the C2 or C4 position, highlighting the subtleties involved in controlling regioselectivity. acs.org While direct C5 ethylation of 2-methoxypyridine is not explicitly detailed, the principles of catalyzed metalation and the use of directing groups are central to achieving such transformations. acs.org
Alkoxylation: Introducing a methoxy group onto a pyridine ring already containing an ethyl group at the C5 position is another viable pathway. This typically involves a nucleophilic aromatic substitution (SNAr) reaction where a leaving group at the C2 position, such as a halogen, is displaced by a methoxide source. For example, the reaction of 2-chloro-5-ethylpyridine with sodium methoxide would yield the target compound. The synthesis of related 2-alkoxy-5-alkoxymethyl-pyridines has been achieved by reacting 3-dichloromethyl-pyridine with an alcohol and the corresponding alkali metal alkoxide, demonstrating a method to introduce alkoxy groups onto the pyridine scaffold. google.com
The table below summarizes selective functionalization approaches relevant to pyridine synthesis.
| Reaction Type | Reagents/Catalyst | Target Position | Key Features |
| Regiodivergent Alkylation | Alkyllithium reagents (e.g., n-BuLi, s-BuLi), 1,1-diborylalkanes | C2 or C4 | Selectivity is controlled by the choice of alkyllithium activator and solvent system (e.g., THF vs. DME). acs.org |
| N-Alkylation of Pyridones | Alkyl halides, CsF or Pd catalysts | Nitrogen | N-alkylation of pyridones is often problematic due to competing O-alkylation. tandfonline.comtandfonline.commdpi.com |
| Alkoxylation via SNAr | Sodium methoxide (NaOMe) | C2 | Requires a good leaving group (e.g., Cl, Br) at the target position for substitution. nih.gov |
| Alkoxylation from Dichloromethyl-pyridines | Alcohol (R-OH), Alkali metal alkoxide (R-ONa) | C2 | A method to form 2-alkoxy-pyridines from functionalized precursors. google.com |
Post-Synthetic Modification of Substituted Pyridines
Post-synthetic modification involves starting with a pyridine derivative that already possesses some of the required structural features and then performing chemical transformations to install the remaining groups. This strategy is often more efficient than constructing the substituted ring from acyclic precursors.
One common approach is to start with a halogenated pyridine. For instance, 5-bromo-2-methoxypyridine is a versatile intermediate. researchgate.net The bromo group can be replaced with an ethyl group using organometallic cross-coupling reactions, such as Suzuki or Negishi coupling, with an appropriate ethylating agent.
Another strategy involves the modification of an existing substituent. The reduction of 5-ethenyl-2-methoxypyridine (5-vinyl-2-methoxypyridine) via catalytic hydrogenation is a direct method to obtain this compound. This precursor can be synthesized via palladium-catalyzed cross-coupling reactions on a halogenated pyridine.
The following table outlines several post-synthetic modification strategies.
| Starting Material | Key Transformation | Reagents/Catalyst | Product |
| 5-Bromo-2-methoxypyridine | Cross-coupling | Ethyl boronic acid, Pd catalyst | This compound |
| 5-Ethenyl-2-methoxypyridine | Reduction | H₂, Pd/C | This compound |
| 2,6-Dibromo-3-aminopyridine | Nucleophilic Aromatic Substitution | NaOMe, followed by further steps | 6-Bromo-2-methoxy-3-aminopyridine nih.gov |
| 3-Dichloromethyl-pyridine | Alkoxylation/Rearrangement | NaOMe, Methanol (B129727) | 2-Methoxy-5-methoxymethyl-pyridine google.com |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Medium Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many synthetic routes for substituted pyridines are being adapted to solvent-free conditions, often with the aid of microwave irradiation. rsc.orgbenthamdirect.com These methods can lead to shorter reaction times, higher yields, and simplified purification processes. For example, multicomponent reactions to assemble highly functionalized pyridines have been successfully performed under solvent-free, microwave-assisted conditions. rsc.org
Reactions in aqueous media or greener solvents like ethanol-water mixtures are also gaining prominence. rsc.org The synthesis of 2-piperazino-6-methoxypyridine, a related compound, has been demonstrated in water, showcasing the potential for aqueous systems in pyridine derivative synthesis. prepchem.com
Heterogeneous and Homogeneous Catalysis for Sustainable Production
Catalysis is fundamental to sustainable synthesis, offering pathways with high efficiency and selectivity while minimizing waste.
Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous for industrial applications due to their ease of separation and potential for recycling. numberanalytics.comnih.gov Materials like zeolites, montmorillonite, and metal oxides are effective catalysts for pyridine synthesis. numberanalytics.comwiley.comresearchgate.net For example, zinc phosphate (B84403) has been used as a non-toxic, recyclable heterogeneous catalyst for the one-pot synthesis of substituted pyridines in an ethanol (B145695)/water solvent system. rsc.org Continuous flow reactors using solid-supported catalysts represent a further advancement, allowing for improved process control and efficiency. wiley.com
Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions. nih.govmdpi.com Transition metal complexes, particularly those of palladium and ruthenium, are widely used. numberanalytics.commdpi.com Palladium-catalyzed cross-coupling reactions are invaluable for the synthesis of substituted pyridines. numberanalytics.com Pincer-type complexes of metals like ruthenium and manganese are notable for their ability to catalyze hydrogenation and dehydrogenation reactions, which are crucial for various synthetic transformations. mdpi.com While recovery can be more challenging than with heterogeneous systems, the high performance of homogeneous catalysts makes them essential for complex molecular assembly. nih.gov
The table below presents a comparison of catalytic systems used in pyridine synthesis.
| Catalyst Type | Example Catalyst | Reaction | Advantages |
| Homogeneous | PdCl₂(Py)₂ complexes | Reduction of nitroaromatics | High activity, good selectivity, mild conditions. acs.org |
| Homogeneous | Ruthenium-Pincer Complexes | Hydrogenation of esters, amides | High efficiency for reduction reactions. mdpi.com |
| Heterogeneous | Zinc Phosphate (Zn₃(PO₄)₂) | Three-component pyridine synthesis | Environmentally friendly, recyclable, effective in aqueous/ethanol mixtures. rsc.org |
| Heterogeneous | Zeolites (e.g., H-ZSM-5) | Acetaldehyde (B116499) + Ammonia condensation | Reusable, high conversion and selectivity for alkylpyridine synthesis. researchgate.net |
| Heterogeneous | Montmorillonite | Condensation reactions | Effective in continuous flow systems. wiley.com |
Comparative Analysis of Synthetic Pathways and Yield Optimization for this compound
The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, cost, scalability, and environmental impact. Two primary strategies exist: the de novo construction of the pyridine ring and the post-synthetic modification of a pre-existing pyridine.
De Novo Synthesis (Ring Formation): The classical Chichibabin pyridine synthesis involves the condensation of aldehydes and ammonia. wikipedia.org For instance, 5-ethyl-2-methylpyridine (B142974) is produced industrially from paraldehyde (B1678423) (an acetaldehyde trimer) and ammonia. wikipedia.orgoecd.orgresearchgate.net While highly efficient for some alkylpyridines, achieving the specific 5-ethyl-2-methoxy substitution pattern directly through such a condensation would be challenging due to a lack of precise regiocontrol and the incompatibility of the methoxy group with the reaction conditions.
Post-Synthetic Modification: This approach generally offers superior control and versatility. Starting from readily available intermediates like 5-bromo-2-methoxypyridine or 2-chloro-5-ethylpyridine allows for the targeted introduction of the final substituent using well-established cross-coupling or nucleophilic substitution reactions. The reduction of 5-ethenyl-2-methoxypyridine provides a high-yielding final step.
Yield Optimization and Green Metrics: Optimization focuses on maximizing product yield while adhering to green chemistry principles.
Catalyst Choice: Heterogeneous catalysts are preferable for large-scale production due to their recyclability. rsc.orgresearchgate.net
Solvent Selection: Solvent-free or aqueous systems are ideal for minimizing environmental impact. rsc.orgprepchem.com Microwave-assisted solvent-free reactions often show significantly improved yields and reduced reaction times. benthamdirect.com
Atom Economy: Post-synthetic modifications, particularly those involving addition reactions like the hydrogenation of an ethenyl group, tend to have higher atom economy than multi-step routes involving protecting groups or leaving groups.
The following table provides a comparative overview of potential synthetic strategies.
Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 2 Methoxypyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a key center for basicity and nucleophilicity, enabling it to participate in coordination with metals and reactions such as oxidation and quaternization.
The nitrogen atom in 5-ethyl-2-methoxypyridine allows it to function as a ligand, donating its electron pair to form coordination complexes with transition metals and other Lewis acids. uniba.sk Pyridine and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. ontosight.ai The substituents on the pyridine ring, such as the ethyl and methoxy (B1213986) groups, can influence the steric and electronic properties of the resulting metal complexes. ontosight.ai
A notable example of this reactivity is the formation of a borane (B79455) complex, 5-ethyl-2-methylpyridine (B142974) borane. In this complex, the nitrogen atom of the pyridine ring coordinates to the boron atom of borane (BH₃), forming a Lewis acid-base adduct. This complex is utilized as a reducing agent in organic synthesis, for example, in the reductive amination of ketones and aldehydes.
While specific studies on the coordination of this compound with transition metals are not extensively documented in the provided search results, the general behavior of pyridines suggests it would form complexes with metals like copper, palladium, rhodium, and iron. nih.govtandfonline.com The formation of these complexes is a fundamental step in many transition-metal-catalyzed reactions, where the pyridine derivative can act as a directing group to guide functionalization to a specific position on the ring. nih.gov
The nucleophilic nitrogen atom can be readily oxidized or alkylated.
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid. google.com The resulting N-oxide can then be used to prepare N-alkoxy quaternary ammonium (B1175870) salts by reacting it with an alkylating agent. google.com Pyridine N-oxides are valuable intermediates in synthesis, as the N-oxide group can act as a directing group for functionalization and can be subsequently removed. acs.org
Quaternization: The nitrogen atom can react with alkyl halides, such as ethyl iodide, to form quaternary pyridinium (B92312) salts. canterbury.ac.nz This reaction is sensitive to the electronic effects of the substituents on the pyridine ring. canterbury.ac.nz A study on the reaction of various substituted pyridines with ethyl iodide in nitrobenzene (B124822) showed that the rate of quaternization is significantly influenced by the nature and position of the substituents. canterbury.ac.nz Electron-donating groups generally increase the rate of reaction, while electron-withdrawing groups decrease it. The reaction of this compound with an alkylating agent would yield the corresponding N-alkyl-5-ethyl-2-methoxypyridinium salt.
| Reaction Type | Reagent | Product Type | Reference |
| N-Oxidation | Hydrogen Peroxide/Acetic Acid | Pyridine N-Oxide | google.com |
| Quaternization | Alkyl Halide (e.g., Ethyl Iodide) | N-Alkyl Pyridinium Salt | canterbury.ac.nz |
Reactivity of the Methoxy Group
The methoxy group at the 2-position is an important functional handle, susceptible to cleavage and capable of directing further substitution on the pyridine ring.
The cleavage of the methyl-oxygen bond (demethylation) in methoxypyridines is a common and synthetically useful reaction, converting the methoxy ether into a hydroxypyridine (pyridone). wikipedia.org This transformation often requires specific reagents as aryl methyl ethers are generally stable. thieme-connect.com
Research has shown that methoxypyridines can be chemoselectively demethylated in the presence of other aryl methyl ethers, such as anisole. thieme-connect.comthieme-connect.com A particularly effective reagent for this purpose is L-selectride (lithium tri-sec-butylborohydride). thieme-connect.com The reaction proceeds via nucleophilic attack on the methyl group. thieme-connect.com The reactivity is influenced by the position of the methoxy group on the pyridine ring; for instance, demethylation of 2-methoxypyridine (B126380) is significantly faster than that of 3-methoxypyridine (B1141550) under the same conditions. thieme-connect.com Other reagents like boron tribromide or heating with pyridine hydrochloride are also used for ether cleavage, though they often require harsher conditions. wikipedia.org
Table: Demethylation of Various Methoxypyridines with L-selectride
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxypyridine | 4-Hydroxypyridine | 2 | 87 | thieme-connect.com |
| 2-Methoxypyridine | 2-Hydroxypyridine | 2 | 84 | thieme-connect.com |
| 3-Methoxypyridine | 3-Hydroxypyridine | 24 | 72 | thieme-connect.com |
Conditions: L-selectride (3 equiv.), THF, reflux. thieme-connect.com
For nucleophilic aromatic substitutions, the ring nitrogen strongly activates the ortho (C2/C6) and para (C4) positions. In the case of 3-methoxypyridine, reaction with phenyllithium (B1222949) occurs exclusively at the C2 position, demonstrating the dominance of the nitrogen's directing effect over the methoxy group's. researchgate.net
In transition-metal-catalyzed C-H functionalization reactions, the outcome is often controlled by a directing group. nih.govrsc.org While the methoxy group itself is not typically a strong directing group in these reactions, its electronic influence is still significant. nih.gov For instance, in the functionalization of pyridines, both electron-donating and electron-withdrawing groups, including methoxy groups, are generally well-tolerated. nih.gov The precise role of the methoxy group in directing functionalization in this compound would depend on the specific reaction type (electrophilic, nucleophilic, or metal-catalyzed) and the reagents employed.
Reactivity of the Ethyl Substituent
The ethyl group at the 5-position is generally less reactive than the nitrogen atom or the methoxy group, but it can undergo oxidation under specific conditions.
The most significant reaction of the ethyl group in related compounds is its oxidation. For the structurally similar compound 5-ethyl-2-methylpyridine, oxidation with nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid, which then decarboxylates to yield nicotinic acid (Vitamin B3). wikipedia.org This industrial process highlights the potential for the ethyl group of this compound to be oxidized to a carboxylic acid group under vigorous conditions. researchgate.netresearchgate.net
The C-H bonds of the ethyl group can also be subject to radical abstraction. Studies on the gas-phase reaction of ethyl-substituted pyridines with hydroxyl radicals have been conducted to understand their atmospheric lifetimes. oberlin.edu While less common, functionalization of the ethyl group itself, for example through free-radical halogenation, could be a potential, though less explored, reaction pathway.
Oxidation and Functionalization of the Alkyl Chain
The oxidation of the ethyl group in 5-ethyl-2-methylpyridine, a structurally related compound, is a key step in the industrial synthesis of nicotinic acid (Vitamin B3). wikipedia.orgbeilstein-journals.org This process typically involves reacting 5-ethyl-2-methylpyridine with nitric acid, which leads to the oxidation of the ethyl and methyl groups to carboxylic acids, followed by decarboxylation to yield nicotinic acid. wikipedia.org While this method is effective, it presents environmental challenges due to the use of excess nitric acid and the production of nitrogen oxides. beilstein-journals.org
Alternative oxidation methods are being explored to develop more environmentally benign processes. The direct oxidation of alkylpyridines using molecular oxygen or air is a promising approach. mdpi.com For instance, the oxidation of 3-picoline, another related pyridine derivative, to nicotinic acid has been investigated using various catalysts. mdpi.com The advantage of using a starting material with a single alkyl substituent, like 3-picoline, is the reduction in the number of possible by-products compared to the oxidation of 5-ethyl-2-methylpyridine. mdpi.com
Functionalization of the alkyl chain can also be achieved through other means. For example, the hydrogenation of 5-ethyl-2-methylpyridine can yield 5-ethyl-2-methylpiperidine, which has applications in the synthesis of other compounds.
Radical Reactions Involving the Ethyl Moiety
Radical reactions offer another avenue for the functionalization of the ethyl group in pyridine derivatives. Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroaromatic compounds, are a well-established method for the alkylation and acylation of pyridines. chinesechemsoc.org While direct studies on radical reactions specifically involving the ethyl moiety of this compound are not extensively documented in the provided results, general principles of radical chemistry on alkylpyridines can be inferred.
The ethyl group can potentially undergo hydrogen atom abstraction to form a radical intermediate. This radical could then participate in various coupling reactions. For instance, in the context of C-H functionalization, radical mechanisms have been proposed for the alkylation of pyridine N-oxides. nih.gov In these reactions, a radical is generated from an alkyl halide and then adds to the pyridine ring. A similar approach could potentially be adapted to functionalize the ethyl group of this compound.
Furthermore, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chinesechemsoc.orgchinesechemsoc.org Energy-transfer-mediated reactions, for example, can facilitate radical migrations and rearrangements in pyridine systems. chinesechemsoc.orgchinesechemsoc.org These advanced methods could potentially be applied to achieve selective functionalization of the ethyl group in this compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. acs.orggoogle.com The presence of a methoxy group at the 2-position of this compound further influences the ring's reactivity.
Directed C-H Activation and Functionalization at Unsubstituted Positions
Directed C-H activation has become a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds in heterocyclic compounds. rsc.orgnih.gov In pyridine derivatives, the nitrogen atom can act as a directing group, facilitating the activation of C-H bonds at the ortho positions (C2 and C6). rsc.org However, for functionalization at other positions, an external directing group is often required.
For a molecule like this compound, the unsubstituted positions are C3, C4, and C6. The methoxy group at C2 and the ethyl group at C5 provide steric hindrance and electronic influence that will direct incoming reagents. Palladium-catalyzed C-H activation is a widely used method for this purpose. rsc.orgnih.gov The general mechanism involves the coordination of a palladium catalyst to a directing group on the substrate, followed by the cleavage of a nearby C-H bond to form a palladacycle intermediate. nih.govnih.gov This intermediate can then react with a variety of coupling partners to introduce new functional groups. nih.gov
Research has shown that N-protected 2-pyridones undergo palladium-catalyzed oxidative olefination with selectivity for the 5-position in simple systems. rsc.org However, the introduction of substituents at the 4- or 6-position can switch the selectivity to the 3-position. rsc.org This highlights the subtle interplay of steric and electronic effects in directing C-H functionalization.
Rhodium catalysts have also been employed for the C-H functionalization of pyridines. hbni.ac.inbeilstein-journals.org For instance, Rh(III)-catalyzed cross-dehydrogenative coupling has been used for the C3-heteroarylation of pyridines. beilstein-journals.org
Palladium-Catalyzed Arylation and Alkylation Studies on Alkoxypyridines
Palladium-catalyzed cross-coupling reactions are fundamental tools for the arylation and alkylation of heterocyclic compounds. nih.govnih.gov For 2-alkoxypyridines, these reactions provide a versatile means to introduce new carbon-carbon bonds.
One notable reaction is the palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine (B1265830). acs.org This one-pot process involves the initial palladium-catalyzed rearrangement of 2-allyloxypyridine to N-allyl-2-pyridone, which is then arylated with an aryl iodide. acs.org This method offers an efficient route to N-substituted 2-pyridones. acs.org
Direct C-H arylation and alkylation of 2-alkoxypyridines have also been explored. These reactions often utilize a directing group to achieve regioselectivity. nih.govnih.gov For example, the use of an 8-aminoquinoline (B160924) auxiliary has been shown to direct the palladium-catalyzed β-arylation and alkylation of carboxylic acid derivatives. nih.govnih.gov While not directly demonstrated on this compound, these methodologies could potentially be adapted.
The selective N-alkylation of 2-alkoxypyridines on a solid phase has also been reported, leading to the formation of N-alkylated pyridones. dntb.gov.ua This approach circumvents the issue of competing N- and O-alkylation. uiowa.edu
Rearrangement and Ring Transformation Reactions of Pyridine Scaffolds
The pyridine ring, while aromatic, can undergo a variety of rearrangement and ring transformation reactions under specific conditions, leading to the formation of other heterocyclic or carbocyclic systems. chinesechemsoc.orgacs.org
Studies on Conversion Pathways of Related Heterocycles
Several studies have explored the conversion of pyridine and its derivatives into other ring systems. One such transformation involves the conversion of para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.org This process effectively replaces the nitrogen atom of the pyridine ring with a methine group and introduces a dialkylamino group. acs.org
Another example is the inverse-electron demand hetero-Diels-Alder reaction of isoxazoles with enamines, which, in the presence of a Lewis acid like TiCl4, can produce substituted pyridines. rsc.org This reaction proceeds through a bicyclic intermediate that subsequently ring-opens and loses an amine to form the pyridine ring. rsc.org
Photochemical rearrangements of pyridines have also been documented. arkat-usa.org Irradiation of substituted pyridines can lead to the formation of isomeric pyridines through intermediates like azaprismanes and Dewar-pyridines. arkat-usa.org
Furthermore, pyrimidine-to-pyridine ring transformations have been studied. researchgate.net These can occur through nucleophile-induced rearrangements or hetero-Diels-Alder cycloaddition reactions. researchgate.net Conversely, the transformation of pyridines to pyrimidines has also been investigated, although it appears to be more limited in scope. researchgate.net
Aryne-mediated reactions of 2-pyridyl-substituted pyridazines and phthalazines can lead to unexpected rearrangements, forming complex fused heterocyclic systems. acs.org These reactions proceed through nucleophilic attack on the aryne intermediate, followed by a cascade of ring-opening and ring-closing events. acs.org
Spectroscopic Characterization Methodologies for 5 Ethyl 2 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
¹H NMR for Proton Chemical Environments and Coupling Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 5-Ethyl-2-methoxypyridine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The chemical shift (δ), multiplicity, and coupling constants (J) provide critical information for assigning these signals.
The ¹H NMR spectrum exhibits signals corresponding to the aromatic protons on the pyridine (B92270) ring, as well as the protons of the ethyl and methoxy (B1213986) substituents. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the singlet for the methoxy group protons appear in the upfield region.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.0 | d | ~2.3 | 1H | H-6 |
| ~7.4 | dd | ~8.4, 2.4 | 1H | H-4 |
| ~6.6 | d | ~8.4 | 1H | H-3 |
| ~3.9 | s | - | 3H | -OCH₃ |
| ~2.6 | q | ~7.6 | 2H | -CH₂CH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR for Carbon Framework and Substituent Effects
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
The pyridine ring carbons exhibit signals in the aromatic region of the ¹³C NMR spectrum. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is significantly deshielded and appears at a downfield chemical shift. The other ring carbons (C-3, C-4, C-5, and C-6) also show distinct signals. The carbon atoms of the ethyl group appear in the aliphatic region.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163 | C-2 |
| ~148 | C-6 |
| ~138 | C-4 |
| ~128 | C-5 |
| ~110 | C-3 |
| ~52 | -OCH₃ |
| ~25 | -CH₂CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and the specific NMR instrument used.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the H-3 and H-4 protons, and between the methylene and methyl protons of the ethyl group, confirming their adjacent positions. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~6.6 ppm would show a correlation to the carbon signal at ~110 ppm, confirming this as the C-3 position.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Characteristic Absorption Bands for Functional Groups (e.g., C-O, C=N)
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.
C-O Stretching: The C-O bond of the methoxy group gives rise to a strong absorption band, typically in the region of 1250-1000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring appear in the 1600-1400 cm⁻¹ region. For 2,5-disubstituted pyridines, bands are often observed around 1605 cm⁻¹ and 1570 cm⁻¹. cdnsciencepub.com
C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear in the 3000-2850 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for substituted pyridines can provide information about the substitution pattern. cdnsciencepub.com
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, a Raman spectrum of 5-ethyl-2-methylpyridine (B142974) shows characteristic wavenumbers in the ranges of 2500-3500 cm⁻¹ and 500-1500 cm⁻¹, indicative of vibrations from alkanes, alkenes, and aromatic rings. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1605, ~1570 | C=N, C=C Stretch | Pyridine Ring |
| ~1470, ~1380 | C-H Bend | Aliphatic (Ethyl) |
Solid-State Spectroscopic Analysis and Polymorphism Studies
Solid-state analysis of this compound can be performed using techniques like solid-state NMR and vibrational spectroscopy to study its properties in the crystalline form. These methods are crucial for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. core.ac.uk Different polymorphs can exhibit distinct physical properties.
While specific studies on the polymorphism of this compound are not extensively documented in the provided search results, the study of polymorphism in related pyridine derivatives is an active area of research. nih.govrsc.orgnih.gov Techniques such as single-crystal X-ray diffraction, in combination with solid-state NMR and Raman spectroscopy, are employed to characterize different polymorphic forms and understand the intermolecular interactions that govern their formation. nih.govresearchgate.net For instance, in other substituted pyridines, solid-state NMR has been used to probe the local environment of atoms and identify conformational differences between polymorphs. nih.gov The investigation of potential polymorphism in this compound would involve similar crystallisation screening and solid-state characterization techniques.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For heteroaromatic compounds like this compound, the key electronic transitions involve the π electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and oxygen atoms.
The electronic spectrum of substituted pyridines is characterized by absorption bands arising from π→π* and n→π* transitions. The pyridine ring itself exhibits intense π→π* transitions, while the lone pair of electrons on the nitrogen atom gives rise to a weaker n→π* transition. nih.gov
In this compound, the pyridine core is substituted with a methoxy group (-OCH₃) at the 2-position and an ethyl group (-C₂H₅) at the 5-position. Both substituents act as auxochromes, modifying the absorption characteristics of the parent pyridine chromophore. The methoxy group, an electron-donating group, and the alkyl ethyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted pyridine. Similarly, the n→π* transition, which involves the non-bonding electrons of the pyridine nitrogen, is also influenced by these substituents. For a related compound, 2-amino-6-methoxypyridine, absorption maxima in methanol (B129727) were observed at 285 nm (attributed to a π→π* transition) and 320 nm (n→π* transition), providing an example of the typical absorption regions for such derivatives.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |
|---|---|---|---|
| π→π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. | ~270-290 nm | High intensity (large molar absorptivity, ε). Shifted to longer wavelengths compared to pyridine due to substituents. |
The polarity of the solvent can significantly influence the position of UV-Vis absorption bands. These shifts provide valuable information about the nature of the electronic transition.
n→π Transitions: For the n→π transition of the pyridine nitrogen, an increase in solvent polarity, particularly in protic solvents like ethanol (B145695) or water, typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvent molecules can form hydrogen bonds with the non-bonding electrons of the nitrogen atom, lowering the energy of the n orbital. This stabilization increases the energy gap between the n and π* orbitals, thus requiring higher energy (shorter wavelength) light for the transition.
π→π Transitions: Conversely, π→π transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) as solvent polarity increases. The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, a polar solvent will stabilize the excited state more than the ground state, reducing the energy gap for the transition. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS is the definitive method to confirm its elemental composition. HRMS has been successfully used to validate the molecular weight and formula of various methoxypyridine derivatives. mdpi.com
Table 2: Calculated Exact Mass for HRMS Analysis
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |
|---|
The method of ionization dramatically affects the resulting mass spectrum. Hard ionization techniques like Electron Ionization (EI) cause extensive fragmentation, providing structural clues, while soft techniques like Electrospray Ionization (ESI) typically yield the intact molecular ion, confirming molecular weight.
Electron Ionization (EI) Fragmentation
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint. For this compound (MW = 137.18 g/mol ), the molecular ion peak would be observed at m/z 137.
Based on the principles of mass spectrometry and data from the analogous compound 2-methoxypyridine (B126380), the following fragmentation pathways are expected: massbank.jpmassbank.jp
Loss of an Ethyl Radical : A primary fragmentation pathway would be the cleavage of the C-C bond benzylic to the pyridine ring, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da). This would produce a highly stable fragment ion at m/z 108.
Loss of a Methyl Radical : Alpha-cleavage can occur at the methoxy group, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium-type ion at m/z 122.
Loss of Formaldehyde (B43269) : A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da), resulting in a fragment at m/z 107.
Pyridine Ring Fragmentation : Further fragmentation can involve the characteristic loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) from the pyridine ring fragments.
Table 3: Predicted Major EI-MS Fragments for this compound
| m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 137 | [M]⁺• (Molecular Ion) | - |
| 122 | [M - CH₃]⁺ | •CH₃ |
| 108 | [M - C₂H₅]⁺ | •C₂H₅ |
| 107 | [M - CH₂O]⁺• | CH₂O |
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically protonates the analyte in solution, generating a protonated molecule [M+H]⁺. For this compound, this would appear at m/z 138. ESI is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to provide structural information.
The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable neutral molecules:
Loss of Ethene : A common fragmentation for ethyl-substituted aromatics is the loss of a neutral ethene molecule (C₂H₄, 28 Da), which would yield a fragment ion at m/z 110.
Loss of Methanol : The protonated methoxy group can be eliminated as a neutral methanol molecule (CH₃OH, 32 Da), resulting in a fragment at m/z 106.
Theoretical and Computational Chemistry Investigations of 5 Ethyl 2 Methoxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This optimized geometry corresponds to the most stable conformation of the molecule. Furthermore, DFT calculations can map the energetic landscape, revealing the relative energies of different isomers and conformations.
A thorough search of scientific databases and chemical literature did not yield specific studies that have applied Density Functional Theory to determine the optimized geometry or map the energetic landscape of 5-Ethyl-2-methoxypyridine. While DFT has been used to study related pyridine (B92270) derivatives, dedicated research on the energetic profiles of this compound is not publicly available.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are capable of providing highly accurate predictions of molecular properties.
There is currently a lack of published research utilizing high-level ab initio methods for the prediction of properties for this compound. One document mentions the use of energy-adjusted ab initio pseudopotentials in a study that also lists this compound, but does not provide specific computational results for the compound itself. figshare.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify transition states and calculate reaction barriers, providing a detailed understanding of how a reaction proceeds.
Transition State Characterization and Reaction Barrier Calculation
The characterization of transition states and the calculation of the associated energy barriers are crucial for understanding the kinetics of a chemical reaction.
As of the latest literature review, no specific computational studies have been published that characterize transition states or calculate reaction barriers for reactions involving this compound.
Reaction Coordinate Analysis for Key Transformations
Reaction coordinate analysis involves mapping the energetic profile along the pathway of a chemical transformation, from reactants to products, passing through the transition state.
A comprehensive search of the scientific literature found no studies that have performed a reaction coordinate analysis for key transformations involving this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
A detailed review of the literature indicates that there are no available computational studies focused on the prediction and interpretation of the spectroscopic parameters (NMR, IR, Raman, UV-Vis) for this compound.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Detailed theoretical investigations into the nuclear magnetic resonance (NMR) chemical shifts of this compound are not extensively available in the current body of scientific literature. However, the prediction of NMR spectra through computational methods is a well-established practice in modern chemistry. nih.govescholarship.org Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of nuclei within a molecule. mdpi.comacs.org These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts.
The general workflow for such a computational study on this compound would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a crucial step as the chemical shifts are highly dependent on the molecular geometry.
Frequency Calculation: A frequency calculation is typically performed after optimization to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface.
NMR Calculation: Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the NMR shielding constants are computed. semanticscholar.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net
Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
A comparison with experimental data is vital for validating the computational model. While specific experimental NMR data for this compound is not readily found in the searched literature, a hypothetical comparison table is presented below to illustrate how such data would be organized. The values are for illustrative purposes and are based on general knowledge of similar compounds.
Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| C2 (methoxy) | 164.5 | Not Available |
| C3 | 110.2 | Not Available |
| C4 | 139.8 | Not Available |
| C5 (ethyl) | 130.1 | Not Available |
| C6 | 108.7 | Not Available |
| Methoxy-C | 53.4 | Not Available |
| Ethyl-CH₂ | 25.9 | Not Available |
| Ethyl-CH₃ | 14.1 | Not Available |
Vibrational Frequency Calculations for IR and Raman Spectra
The simulation of infrared (IR) and Raman spectra is another powerful application of computational chemistry that provides insight into the vibrational modes of a molecule. youtube.comfaccts.de For this compound, DFT calculations can predict the frequencies and intensities of its vibrational bands. semanticscholar.orgacs.org
The process mirrors that of NMR prediction, starting with geometry optimization. Following this, a frequency calculation not only confirms the minimum energy structure but also provides the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the limitations of the computational method. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net
The intensity of IR bands is related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. mt.com Both can be calculated to generate theoretical IR and Raman spectra. While specific computational studies on the vibrational spectra of this compound are not available, a table of predicted vibrational modes for key functional groups is presented below for illustrative purposes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980-2850 | Strong | Strong |
| C=C/C=N Ring Stretch | 1600-1450 | Strong | Strong |
| CH₂ Bend | ~1465 | Medium | Medium |
| CH₃ Bend | ~1450, ~1375 | Medium | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong | Medium |
| C-O-C Symmetric Stretch | ~1040 | Medium | Weak |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like this compound over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its dynamic behavior.
Intramolecular Dynamics and Rotational Barriers of Substituents
The ethyl and methoxy (B1213986) substituents on the pyridine ring of this compound are not static; they can rotate around the single bonds connecting them to the ring. MD simulations can be used to study the dynamics of these rotations and to estimate the energy barriers associated with them. rsc.org
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. chemrxiv.org MD simulations can explicitly model the solvent molecules around this compound, allowing for an investigation of how solvent interactions affect its preferred conformation. nih.gov
For example, in a polar solvent, conformations that have a larger dipole moment may be stabilized. The simulations can track key dihedral angles and intermolecular interactions (like hydrogen bonding, if applicable) to characterize the conformational ensemble in different solvents. This information is crucial for understanding the behavior of the molecule in solution. While specific MD simulations for this compound are not documented in the searched literature, the general principles of how solvents can alter conformational preferences are well-established in computational chemistry. rsc.org
Applications of 5 Ethyl 2 Methoxypyridine As a Versatile Chemical Building Block
Role in Advanced Organic Synthesis
5-Ethyl-2-methoxypyridine is a substituted pyridine (B92270) derivative that serves as a valuable building block in organic synthesis. Its unique structure, featuring an electron-donating methoxy (B1213986) group and an ethyl group on the pyridine ring, influences its reactivity and makes it a versatile precursor for a variety of more complex molecules.
Precursor for Complex Heterocyclic Architectures
The chemical scaffold of this compound is a key starting point for the synthesis of intricate heterocyclic systems. The pyridine ring itself is a common motif in pharmaceuticals and functional materials. The substituents on the ring, a methoxy and an ethyl group, provide handles for further chemical modifications, allowing for the construction of diverse molecular architectures. For instance, the methoxy group can be a site for nucleophilic substitution, while the ethyl group can be functionalized through various reactions.
Research has shown that methoxypyridine motifs are incorporated into complex molecules to improve their properties, such as activity and solubility. In one study, the introduction of a methoxypyridine unit into a tetracyclic scaffold led to compounds with enhanced activity in reducing the production of Aβ42, a peptide associated with Alzheimer's disease, and also improved solubility. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the methoxypyridine core is elaborated upon. For example, the synthesis of a key intermediate, 6-bromo-2-methoxy-3-aminopyridine, was achieved through nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860). nih.gov This intermediate then serves as a platform for building more complex heterocyclic structures.
The versatility of this compound as a precursor is further highlighted by its use in the synthesis of various derivatives. For example, oxidation of the related compound 5-ethyl-2-methylpyridine (B142974) yields nicotinic acid (Vitamin B3), a crucial nutrient. wikipedia.orgresearchgate.net This transformation underscores how the substituted pyridine ring can be chemically manipulated to produce valuable compounds. The presence of the methoxy group in this compound offers alternative reaction pathways compared to its methyl-analogue, potentially leading to a wider range of complex heterocyclic products.
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without the need to isolate intermediates. wikipedia.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. e-bookshelf.denih.gov The structure of this compound makes it a suitable candidate for participating in such reaction sequences.
While specific examples detailing the direct use of this compound in cascade reactions are not prevalent in the searched literature, the principles of cascade reactions involving pyridine derivatives are well-established. For instance, domino reactions involving pyridinium (B92312) ylides have been used to synthesize complex heterocyclic systems like indolizines and pyrrolo[2,1-a]isoquinolines. researchgate.net These reactions often proceed through a sequence of steps such as substitution, dipole generation, cycloaddition, and elimination/aromatization. researchgate.net
The reactive sites on this compound, namely the pyridine nitrogen and the activated positions on the ring, could potentially initiate or participate in cascade sequences. For example, the nitrogen atom could be quaternized to form a pyridinium salt, which could then undergo further reactions in a domino fashion. The development of novel cascade reactions involving this specific building block remains an area of interest for synthetic chemists seeking to construct complex molecules efficiently.
Applications in Ligand Design for Catalysis
The pyridine moiety is a fundamental component in the design of ligands for transition metal catalysis. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Synthesis of Novel Organometallic Ligands Incorporating the this compound Moiety
The this compound scaffold can be incorporated into various ligand architectures. The pyridine nitrogen provides a primary coordination site, while the methoxy and ethyl groups can influence the ligand's properties. The synthesis of such ligands can be achieved through various organic reactions. For example, functional groups can be introduced onto the pyridine ring or the existing substituents can be modified to create multidentate ligands.
While direct synthesis of organometallic ligands from this compound is not explicitly detailed in the provided search results, the general principles of ligand synthesis from pyridine derivatives are well-documented. For instance, pyridine derivatives are used to create a wide array of di- and tetrasubstituted Pd(II) complexes. acs.org The synthesis of (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate, a borane (B79455) complex, involves the reaction of 5-ethyl-2-methylpyridine with a borane source, demonstrating how the pyridine nitrogen can be targeted for coordination.
The presence of the methoxy group at the 2-position of this compound can influence the coordination behavior of the ligand. For example, in a study on pyridine-oxime ligands, the coordination to a cobalt center occurred through both the pyridine and oxime nitrogen atoms. mdpi.com Similarly, the methoxy group in this compound could potentially participate in coordination or influence the electronic environment of the metal center.
Catalytic Activity and Selectivity of Metal Complexes Derived from this compound Ligands
The catalytic performance of metal complexes is highly dependent on the nature of the ligands. The electronic and steric properties of the this compound moiety can have a significant impact on the catalytic activity and selectivity of its metal complexes. The electron-donating nature of the methoxy and ethyl groups can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions.
Studies on related pyridine-based ligands have shown a clear correlation between the ligand's properties and the catalyst's performance. For example, in the palladium-catalyzed conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate, an increase in reaction yield was observed with more basic pyridine ligands. acs.org The substituents on the pyridine ring play a crucial role in determining this basicity.
In the context of polymerization reactions, cobalt complexes bearing pyridine-oxime ligands have demonstrated high activity in isoprene (B109036) polymerization. mdpi.com The substituents on the pyridine ring of these ligands were shown to influence the catalytic activity. While specific data on the catalytic activity of metal complexes derived from this compound is not available in the search results, the established principles suggest that such complexes could be effective catalysts in various organic transformations. The unique substitution pattern of this compound makes it an interesting candidate for the development of new and efficient catalysts.
Strategic Intermediate in the Synthesis of Bioactive Molecular Scaffolds
The 5-ethyl-2-substituted pyridine framework is a key structural component found in a number of biologically active molecules. The specific substitution pattern of this compound makes it, or its close chemical relatives, a strategic starting point for creating larger, more complex molecules with applications in medicine and agriculture.
Derivatization for Pharmacophore Integration and Diversification
A prominent example of the utility of the 5-ethyl-2-substituted pyridine scaffold is in the synthesis of the thiazolidinedione class of antidiabetic agents, including Pioglitazone (B448). beilstein-journals.orgjst.go.jp The synthesis of Pioglitazone and its analogues showcases how a relatively simple pyridine unit can be chemically elaborated and integrated into a complex pharmacophore.
The synthetic strategy often begins with a precursor like 5-ethyl-2-(2-hydroxy-ethyl)-pyridine. google.com This intermediate is then activated, typically by converting the hydroxyl group into a better leaving group, such as a mesylate. google.com This activated intermediate subsequently undergoes a Williamson ether synthesis with a phenolic compound, such as 4-hydroxybenzaldehyde, to form a crucial ether linkage. google.com This step effectively couples the pyridine-containing fragment to a central phenyl ring, which is a core part of the final drug's structure. google.comgoogle.com
The resulting aldehyde, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, is then subjected to a Knoevenagel condensation with 2,4-thiazolidinedione. google.comresearchgate.net This reaction forms a benzylidene intermediate, which is subsequently reduced to create the final saturated linkage, completing the synthesis of the pioglitazone scaffold. google.comresearchgate.net This multi-step process is a clear illustration of how this compound's structural motifs are derivatized to build a complex, bioactive molecule.
| Intermediate Type | Key Reaction | Purpose in Pharmacophore Assembly |
| 5-ethyl-2-(2-hydroxy-ethyl)-pyridine | - | Introduction of a reactive handle on the pyridine core. google.com |
| 5-ethyl-2-pyridine-ethanol mesylate | Mesylation | Activation of the hydroxyl group for nucleophilic substitution. google.com |
| 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde | Williamson Ether Synthesis | Coupling of the pyridine unit to the central phenyl ring. google.com |
| 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione | Knoevenagel Condensation | Attachment of the thiazolidinedione headgroup. google.comresearchgate.net |
| Pioglitazone | Catalytic Hydrogenation | Final saturation of the linker to yield the target molecule. jst.go.jp |
Synthetic Routes to Agrochemical Precursors
The pyridine ring system is a foundational scaffold for numerous agrochemicals, including herbicides, insecticides, and fungicides. Substituted pyridines are often used as starting materials for the synthesis of these active ingredients.
A relevant class of modern herbicides is the p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which includes compounds like topramezone (B166797). google.comepa.govresearchgate.net These herbicides function by disrupting a key enzyme in plants, leading to the inhibition of carotenoid biosynthesis. epa.govresearchgate.net The chemical structure of topramezone features a complex substituted phenyl ring attached to a pyrazole (B372694) ketone. researchgate.net
While there are no direct documented syntheses of major agrochemicals starting from this compound, its derivatives are considered to have potential in this field. smolecule.com For example, the related compound 5-ethyl-2-methylpyridine is a known building block for herbicides. The structural features of this compound—a functionalized heterocyclic aromatic ring—make it a valuable precursor for the exploratory synthesis of new agrochemical candidates. The development of novel herbicides often involves the synthesis and screening of diverse libraries of compounds built from such versatile chemical intermediates. dcu.ie
| Agrochemical Class | Mechanism of Action | Relevance of Pyridine Scaffold |
| HPPD Inhibitors (e.g., Topramezone) | Inhibition of p-hydroxyphenylpyruvate dioxygenase, blocking carotenoid synthesis. epa.govresearchgate.net | The core structures often involve substituted aromatic or heterocyclic rings, for which pyridines are key building blocks. |
| Various Herbicides | Multiple, including disruption of photosynthesis or amino acid synthesis. dcu.ie | Pyridine-based herbicides are a major class of agrochemicals. |
| General Agrochemicals | - | Derivatives of this compound-3-carbaldehyde are explored for potential use as agrochemicals due to their biological activity. smolecule.com |
Future Directions and Emerging Research Avenues for 5 Ethyl 2 Methoxypyridine
Development of Novel and Highly Efficient Synthetic Pathways
Traditional syntheses of substituted pyridines, such as the Chichibabin reaction, often require harsh conditions and can lead to mixtures of products, necessitating difficult purifications. researchgate.net The synthesis of 5-Ethyl-2-methoxypyridine typically involves multi-step sequences, for instance, the initial formation of 5-ethyl-2-methylpyridine (B142974) followed by oxidation and subsequent functionalization, or building the ring from acyclic precursors. wikipedia.org Future research will likely focus on developing more direct, atom-economical, and modular routes.
Modern synthetic methodologies offer promising alternatives. For example, transition metal-catalyzed cross-coupling reactions could provide a convergent and flexible approach. A simple, modular method for preparing highly substituted pyridines has been developed employing a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov Adapting such strategies could allow for the late-stage introduction of the ethyl or methoxy (B1213986) groups, providing rapid access to a library of analogues.
Another promising avenue is the direct C-H activation/functionalization of simpler pyridine (B92270) precursors. While challenging due to the inherent reactivity of the pyridine ring, advances in catalyst design could enable the direct ethylation or methoxylation of a pre-formed pyridine ring in a highly regioselective manner.
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Classical Condensation (e.g., Chichibabin-type) | Construction of the pyridine ring from simple acyclic precursors like aldehydes and ammonia (B1221849). wikipedia.org | Uses inexpensive starting materials. | Harsh reaction conditions (high temperature/pressure), low regioselectivity, and environmental concerns. |
| Multi-step Functionalization | Modification of a pre-existing, simpler pyridine derivative through a sequence of reactions (e.g., halogenation, substitution, oxidation). nih.govpharm.or.jp | Well-established and predictable reaction steps. | Long synthetic sequences, cumulative yield loss, and generation of stoichiometric waste. |
| Modern Cross-Coupling Cascades | Convergent synthesis using metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) in a cascade sequence to build the substituted ring. nih.gov | High modularity, functional group tolerance, and milder conditions. | Requires synthesis of functionalized precursors; catalyst cost and removal. |
| Direct C-H Activation | Direct introduction of the ethyl or methoxy group onto a pyridine core by activating a C-H bond, bypassing the need for pre-functionalization. | High atom economy, reduced step count. | Achieving high regioselectivity on the pyridine ring remains a significant challenge. |
Exploration of Unconventional Reactivity Modes
The reactivity of this compound is typically dominated by electrophilic substitution on the electron-rich ring and reactions involving the nitrogen lone pair. Future research could explore less conventional transformations to access novel chemical space.
Biocatalytic Transformations: Enzymes offer unparalleled selectivity under mild conditions. While the chemical oxidation of the ethyl group on a pyridine ring is often unselective, biocatalysts like P450 enzymes have shown the ability to perform regioselective hydroxylations on the alkyl chains of pyridine derivatives. acs.org For instance, Pseudomonas oleovorans can selectively oxidize the terminal position of the ethyl group on 5-ethyl-2-methylpyridine. acs.org Exploring a panel of monooxygenases could yield derivatives of this compound hydroxylated at specific positions of the ethyl group, providing valuable synthons for further elaboration.
Regiodivergent Reactions: The outcome of nucleophilic additions to pyridines can often be controlled by the choice of reagent and conditions. Recent studies have shown that alkyllithium clusters, modulated by solvents and activators, can direct the alkylation of pyridines to either the C2 or C4 position with high selectivity. acs.org Applying such methodologies to this compound could allow for selective functionalization at the C4 or C6 positions, which are otherwise difficult to access directly.
Covalent Modifier Scaffolds: The pyridine ring can be rendered electrophilic to react with biological nucleophiles like cysteine. By modifying this compound to include a suitable leaving group (e.g., a sulfonyl group at the 6-position), it could be developed into a tunable, cysteine-reactive electrophile for use as a chemical probe or covalent inhibitor in drug discovery. nih.gov The ethyl and methoxy groups would serve as recognition elements to tune the binding affinity and selectivity for a target protein.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. google.com For pyridine synthesis, flow chemistry enables precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. beilstein-journals.org
The synthesis of this compound and its derivatives is well-suited for adaptation to flow systems. For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a continuous flow microwave reactor, avoiding the isolation of intermediates. beilstein-journals.org This approach could be adapted for the synthesis of the this compound core. Furthermore, subsequent functionalization steps, such as bromination or nitration, which can be hazardous in batch, are rendered safer and more controllable in a flow environment.
Automated synthesis platforms, which integrate robotic handling with flow reactors and purification modules, can accelerate the discovery and optimization of new derivatives. nih.gov An automated system could be programmed to synthesize a library of this compound analogues by varying starting materials and reaction conditions, rapidly generating compounds for screening and property evaluation.
| Feature | Benefit in the Context of this compound Synthesis | Reference Example |
|---|---|---|
| Enhanced Heat and Mass Transfer | Superior control over exothermic reactions, leading to fewer side products and improved safety. | Microwave-assisted flow synthesis of pyridines. beilstein-journals.org |
| Precise Control of Residence Time | Minimizes degradation of sensitive intermediates and products, improving yield and purity. | General principles of continuous-flow systems for efficient reactions. google.com |
| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Automated synthesis of radiolabelled compounds. nih.gov |
| Facilitated Automation and Scalability | Enables rapid library synthesis for structure-activity relationship studies and straightforward scaling for production. | Automated multistep processes for heterocyclic targets. beilstein-journals.orgnih.gov |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable tools for achieving this.
Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution without the need for sample extraction. spectroscopyonline.com It is insensitive to water and can be used with fiber-optic probes immersed directly into the reaction vessel. For the synthesis of pyridines, Raman spectroscopy can track the consumption of reactants and the formation of products by monitoring specific vibrational modes. spectroscopyonline.commdpi.com For example, in a Hantzsch-type synthesis, the disappearance of a β-ketoester carbonyl band and the appearance of the dihydropyridine (B1217469) carbonyl band can be monitored in real-time. mdpi.com Similarly, the formation of the pyridine ring of this compound could be tracked by the appearance of its characteristic ring-breathing modes.
FTIR Spectroscopy: In situ Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for reaction monitoring. It can provide detailed information about the formation and consumption of functional groups. For instance, FTIR has been used extensively to study the adsorption of pyridine onto catalyst surfaces to characterize acid sites, demonstrating its sensitivity to the electronic state of the pyridine ring. researchgate.net This same sensitivity can be harnessed to monitor homogeneous reactions involving this compound, providing kinetic data and mechanistic insights.
| Technique | Information Provided | Applicability to this compound Synthesis |
|---|---|---|
| Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Kinetic data and endpoint determination. spectroscopyonline.com | Monitoring the formation of the pyridine ring and consumption of precursors. Ideal for flow chemistry integration. mdpi.comresearchgate.net |
| FTIR Spectroscopy | Tracking changes in functional groups (e.g., C=O, C=N, C-O). Identification of transient species. researchgate.net | Observing the conversion of starting materials and formation of the methoxy-substituted ring. |
| NMR Spectroscopy | Detailed structural information on all species in solution. Mechanistic studies. rsc.org | Used in stoichiometric experiments to identify active catalysts and intermediates in cobalt-catalyzed pyridine synthesis. rsc.org |
Computational Design of New this compound Derivatives with Tunable Reactivity and Properties
Computational chemistry provides a powerful platform for the in silico design and evaluation of new molecules, guiding experimental efforts and reducing the time and resources required for discovery. auctoresonline.org
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties for this compound derivatives. These include geometric parameters, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures. bohrium.com By systematically modifying the substituents on the pyridine ring in silico, researchers can predict how these changes will affect the molecule's reactivity, solubility, and electronic absorption spectra. For example, DFT studies have been used to investigate the electrochemical behavior of pyridine derivatives and design new redox-active compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal or materials chemistry, QSAR models can be developed to correlate structural features with observed properties. By building a model based on a training set of known this compound analogues, it becomes possible to predict the activity or properties of newly designed, unsynthesized compounds. nih.govtandfonline.com
Tunable Properties: A key goal of computational design is to create derivatives with tunable properties. For instance, the electronic properties of pyridine derivatives can be systematically tuned by altering substituents, which in turn affects their performance in applications like organic electronics or as ligands in catalysis. chemrxiv.orgrsc.org By applying these computational strategies to this compound, derivatives can be designed with optimized properties for specific applications, such as enhanced solubility, targeted reactivity, or specific light-absorbing characteristics. nih.gov
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Predicting molecular structure and intrinsic properties. bohrium.commdpi.com | Geometries, reaction energies, HOMO/LUMO gaps, electrostatic potential, vibrational frequencies. |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.gov | Binding poses, interaction energies, identification of key binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models that correlate chemical structure with a specific activity or property. nih.govtandfonline.com | Predicted biological activity, solubility, or other physicochemical properties. |
| Virtual Screening | Screening large libraries of virtual compounds to identify potential hits with desired properties. nih.gov | Identification of promising candidates for synthesis and experimental testing. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethyl-2-methoxypyridine in laboratory settings?
- Methodology : A common approach involves nucleophilic substitution or catalytic reduction. For example, 5-amino-2-methoxypyridine can be synthesized via reduction of 2-methoxy-5-nitropyridine using iron powder in acidic methanol . Adapting this, this compound may be synthesized by alkylation of 2-methoxypyridine derivatives with ethyl halides under palladium catalysis.
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl bromide, Pd(PPh₃)₄, base | Alkylation |
| 2 | Column chromatography (silica gel, hexane/EtOAc) | Purification |
- Validation : Confirm structure via -NMR (e.g., ethyl group triplet at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
Q. What safety protocols are essential for handling this compound?
- Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
- Eye Exposure : Rinse with water for 15 minutes; consult a physician .
Q. How can spectroscopic techniques characterize this compound?
- FT-IR : Look for C-O-C stretch (methoxy) at 1240–1270 cm⁻¹ and pyridine ring vibrations at 1600–1580 cm⁻¹ .
- NMR :
- -NMR: Ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet), methoxy (δ 3.8–4.0 ppm, singlet) .
- -NMR: Pyridine carbons (δ 120–150 ppm), methoxy (δ 55–60 ppm) .
- Mass Spec : Molecular ion peak at m/z 151 (C₈H₁₁NO⁺) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in coordination complexes?
- Approach : Use density functional theory (DFT) to model ligand-metal interactions. For example, predict binding affinity with Cu(II) by analyzing electron density distribution and frontier molecular orbitals .
- Software : Gaussian or ADF with B3LYP functional and 6-31G(d,p) basis set.
- Outcome : Simulate UV-Vis spectra (e.g., d-d transitions at 600–800 nm for Cu complexes) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : If -NMR shows unexpected splitting, consider steric hindrance from the ethyl group or solvent polarity effects. Cross-validate with 2D NMR (COSY, HSQC) .
- Contradiction Example : Discrepancies in FT-IR peaks may arise from polymorphic forms. Use X-ray crystallography to confirm solid-state structure .
Q. How to design experiments assessing the ecological impact of this compound?
- Toxicity Testing : Perform Daphnia magna acute toxicity assays (OECD 202) due to lack of ecotoxicological data .
- Degradation Studies : Use HPLC-UV to monitor photolytic degradation under simulated sunlight (λ = 290–800 nm) .
- Data Gaps : Note that persistence (e.g., half-life in soil) and bioaccumulation potential remain unstudied; recommend OECD 307/308 guidelines .
Q. What synthetic modifications enhance the stability of this compound in aqueous media?
- Method : Introduce electron-withdrawing groups (e.g., nitro at position 4) to reduce hydrolysis susceptibility.
- Experimental Design :
| Modification | Reagent | Expected Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Increased stability at pH 7–9 |
Data Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
